molecular formula C7H13NO B1593782 2-Ethyl-4,4-dimethyl-2-oxazoline CAS No. 5146-88-3

2-Ethyl-4,4-dimethyl-2-oxazoline

Cat. No. B1593782
CAS RN: 5146-88-3
M. Wt: 127.18 g/mol
InChI Key: FGURMUFTHTVTAL-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-dimethyl-2-oxazoline is a heterocyclic compound with the molecular formula C7H13NO . It is a five-membered ring structure having one nitrogen and one oxygen in its backbone .


Synthesis Analysis

The synthesis of 2-oxazoline rings, including 2-Ethyl-4,4-dimethyl-2-oxazoline, is well established and generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The usual route to oxazolines entails the reaction of acyl chlorides with 2-amino alcohols .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4,4-dimethyl-2-oxazoline consists of a five-membered ring with one nitrogen and one oxygen atom. The molecular weight is 127.184 Da .


Chemical Reactions Analysis

Oxazoline-based compounds, including 2-Ethyl-4,4-dimethyl-2-oxazoline, have been used in various chemical reactions. For instance, they have been used as crosslinking components for curing reactions in the coatings industry .


Physical And Chemical Properties Analysis

2-Ethyl-4,4-dimethyl-2-oxazoline has a density of 1.0±0.1 g/cm³, a boiling point of 142.7±9.0 °C at 760 mmHg, and a vapor pressure of 6.9±0.3 mmHg at 25°C . It has a molar refractivity of 36.7±0.5 cm³ and a molar volume of 130.4±7.0 cm³ .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
    • Many oxazoline-based ring structures are noticeable for their biological activities .
    • Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
  • Biomedical Applications

    • Poly(2-oxazoline)s have shown great potential for application in the initial exploratory work .
    • There are a lot of applied studies related to the water solubility, invisibility, and thermoresponsive of poly(2-oxazoline)s, mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
  • Drug Development

    • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is used in scientific research for various applications, such as drug development.
  • Polymer Synthesis

    • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is also used in polymer synthesis.
  • Catalysis

    • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is used in catalysis.
  • Coating Materials

    • Oxazoline-based crosslinking reactions have been investigated for coatings .
    • The oxazoline-group containing resin, synthesized from commercially available substances, undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .
    • After application on steel and aluminium panels, the polymer network shows promising mechanical properties .
  • Preparation of tert-butyl Benzamides

    • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline may be used in the preparation of 2-tert-butyl benzamides .
  • Cationic Polymerization

    • 2-Methyl-2-oxazoline was used in cationic polymerization of a series of linear 2-alkyl-2-oxazolines under microwave irradiation .
  • Functionalization of a Non-activated Carbon-Hydrogen Bond

    • 4,4-Dimethyl-2-oxazoline is used in the functionalization of a non-activated carbon-hydrogen bond .
  • Advancements in the Synthesis of Oxazolines

    • Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
    • Many oxazoline-based ring structures are noticeable for their biological activities .
    • Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
  • Oxazoline-based Crosslinking Reaction for Coatings

    • Oxazoline-based crosslinking reactions have been investigated for coatings .
    • The oxazoline-group containing resin, synthesized from commercially available substances, undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .
    • After application on steel and aluminium panels, the polymer network shows promising mechanical properties .
  • Preparation of 2-tert-butyl Benzamides

    • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline may be used in the preparation of 2-tert-butyl benzamides .
  • Cationic Ring-opening Polymerization

    • 2-Methyl-2-oxazoline was used in cationic polymerization of a series of linear 2-alkyl-2-oxazolines under microwave irradiation .
  • Functionalization of a Non-activated Carbon-Hydrogen Bond

    • 4,4-Dimethyl-2-oxazoline is used in the functionalization of a non-activated carbon-hydrogen bond .

Safety And Hazards

2-Ethyl-4,4-dimethyl-2-oxazoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Oxazoline-based compounds, including 2-Ethyl-4,4-dimethyl-2-oxazoline, have been widely investigated for potential applications. These applications include use as ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and increasingly as monomers for the production of polymers . The coatings industry aims to develop new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies .

properties

IUPAC Name

2-ethyl-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-6-8-7(2,3)5-9-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGURMUFTHTVTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199436
Record name 2-Ethyl-4,5-dihydro-4,4-dimethyloxazole
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,4-dimethyl-2-oxazoline

CAS RN

5146-88-3
Record name 2-Ethyl-4,4-dimethyl-2-oxazoline
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Record name 2-Ethyl-4,5-dihydro-4,4-dimethyloxazole
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Record name 5146-88-3
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Record name 2-Ethyl-4,5-dihydro-4,4-dimethyloxazole
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Record name 2-ethyl-4,5-dihydro-4,4-dimethyloxazole
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Record name 2-Ethyl-4,4-dimethyl-4,5-dihydrooxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
PHG Zarbin, ARM Oliveira, F Simonelli, JAFP Villar… - Tetrahedron letters, 2004 - Elsevier
As part of our ongoing investigation on the versatility of 4,4-dimethyl-2-oxazoline derivatives, we present a straightforward synthesis of chiral lactone pheromones from readily available …
Number of citations: 21 www.sciencedirect.com
T Ishizone, J Tsuchiya, A Hirao, S Nakahama - Macromolecules, 1998 - ACS Publications
Anionic polymerizations of 2-[2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline (1), 2-[2-(4-isopropenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline (2), and 2-[1-methyl-2-(4-…
Number of citations: 7 pubs.acs.org
HL Wehrmeister - The Journal of Organic Chemistry, 1963 - ACS Publications
Goldberg and Kelly1 have shown that N-(2-hydroxy-ethy 1) thiobenzamide results from the reaction of hydro-gen sulfide with 2-phenyl-2-oxazoline, the sulfur be-coming bondedto what …
Number of citations: 48 pubs.acs.org
H Feuer, HS Bevinakatti, XG Luo - Journal of heterocyclic …, 1986 - Wiley Online Library
2‐Alkyl‐ and 2‐aralkyl‐2‐oxazolines are readily converted to the corresponding α‐nitroalkyl‐ and α‐nitroaralkyl‐2‐oxazolines on treatment with an alkali metal amide such as …
Number of citations: 10 onlinelibrary.wiley.com
HL Wehrmeister - The Journal of Organic Chemistry, 1965 - ACS Publications
Method B.—An 85% yield of amide at a 78% conversion of oxazoline was obtained at a reactor temperature of 565. The reflux temperature increased from 133 to 180 in 6.8 hr. …
Number of citations: 14 pubs.acs.org
V Capriati, L Degennaro, S Florio, R Luisi, C Tralli… - …, 2001 - thieme-connect.com
Lithiation of 2-(1-chloroethyl)-4, 4-dimethyl-2-oxazoline 2 leads to lithiated derivative 3, which is quite stable and can be deuterated, methylated and silylated to give oxazolines 4a-c. …
Number of citations: 16 www.thieme-connect.com
HL Wehrmeister - The Journal of Organic Chemistry, 1962 - ACS Publications
Wiley and Bennett, 2 in referring to this work of Hamer and Rathbone, state that “condensations of this type have not been studied by other investigators or with compounds other than …
Number of citations: 40 pubs.acs.org
JA Frump - Chemical Reviews, 1971 - ACS Publications
Oxazolines have been known for many years, 1 but only in recent years has the chemical literature shown considerable activity in this field. An excellent review article2 was published in …
Number of citations: 597 pubs.acs.org
J Lustoň, J Kronek, F Böhme… - Designed Monomers and …, 1999 - Taylor & Francis
_ Derivatives of bis-2-oxazolines containing inner unsaturation, 1,3- and 1,4-bis[2-(4,4-dimethyl-2-oxazolin-2-yl)ethenyl]benzenes, were isolated in 48.5% and 59.9% yields by the …
Number of citations: 4 www.tandfonline.com
R Vessecchi, JC Tomaz, GP Santos… - Rapid …, 2012 - Wiley Online Library
RATIONALE Oxazolines have attracted the attention of researchers worldwide due to their versatility as carboxylic acid protecting groups, chiral auxiliaries, and ligands for asymmetric …

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